molecular formula C19H15FN4O3 B2915799 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1261010-10-9

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2915799
CAS No.: 1261010-10-9
M. Wt: 366.352
InChI Key: KVDZFBUPJCUWJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced using a halogenation reaction . The oxadiazole ring could potentially be formed using a cyclization reaction . The pyrrole ring could be synthesized using a Paal-Knorr synthesis . The furan ring could be introduced using a similar method .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The fluorophenyl group is likely to be quite electron withdrawing, which could have interesting effects on the electronic structure of the molecule . The oxadiazole, pyrrole, and furan rings are all heterocycles, which could also have interesting effects on the molecule’s structure and reactivity .

Scientific Research Applications

Antimicrobial Properties

A related compound in the same family, specifically 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, demonstrated significant antimicrobial properties. These properties were notably enhanced by the presence of a fluorine atom, suggesting potential applications in developing new antimicrobial agents (Parikh & Joshi, 2014).

Use in PET Imaging

Compounds with a similar structure have been utilized in positron emission tomography (PET) imaging. For example, a compound with a fluorine atom incorporated into its structure was labeled with fluorine-18 for in vivo imaging, highlighting the potential of these compounds in diagnostic imaging (Dollé et al., 2008).

Anticonvulsant Activities

Compounds in this chemical family have also been explored for their anticonvulsant activities. Specifically, derivatives such as alpha-acetamido-N-benzylacetamides showed promise in protecting against seizures in animal models, indicating potential therapeutic applications (Kohn et al., 1993).

Potential as p38 Kinase Inhibitors

Some related pyrrole derivatives have been identified as potent inhibitors of p38 kinase. This is significant for inflammatory and autoimmune diseases, where p38 kinase plays a critical role (de Laszlo et al., 1998).

Anti-Cancer Activity

Fluoro-substituted compounds similar to the queried chemical have shown potential in anti-cancer applications. For example, novel fluoro-substituted benzo[b]pyran compounds exhibited anti-lung cancer activity (Hammam et al., 2005).

Miscellaneous Applications

Other studies have explored diverse applications, ranging from the synthesis of N-alkylated heterocycles for potential therapeutic uses (El-Essawy & Rady, 2011) to investigating the crystal structure and biological activity of related compounds (Hu Jingqian et al., 2016).

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3/c20-14-7-5-13(6-8-14)18-22-19(27-23-18)16-4-1-9-24(16)12-17(25)21-11-15-3-2-10-26-15/h1-10H,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDZFBUPJCUWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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